molecular formula C11H11ClFN3 B14788284 (S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole

(S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole

Cat. No.: B14788284
M. Wt: 239.67 g/mol
InChI Key: KJGSJCUWTZYVRN-UHFFFAOYSA-N
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Description

(S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrrolidine ring attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the chloro and fluoro substituents. The pyrrolidine ring is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production efficiency. Catalysts and automated monitoring systems are often employed to enhance the reaction rates and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

(S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction and cellular metabolism.

Comparison with Similar Compounds

    5-Chloro-6-fluoro-1H-benzoimidazole: Lacks the pyrrolidine ring, resulting in different chemical properties.

    5-Chloro-2-pyrrolidin-2-YL-1H-benzoimidazole: Similar structure but without the fluoro substituent.

    6-Fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole: Similar structure but without the chloro substituent.

Uniqueness: (S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole is unique due to the presence of both chloro and fluoro substituents along with the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11ClFN3

Molecular Weight

239.67 g/mol

IUPAC Name

5-chloro-6-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole

InChI

InChI=1S/C11H11ClFN3/c12-6-4-9-10(5-7(6)13)16-11(15-9)8-2-1-3-14-8/h4-5,8,14H,1-3H2,(H,15,16)

InChI Key

KJGSJCUWTZYVRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC3=CC(=C(C=C3N2)F)Cl

Origin of Product

United States

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